molecular formula C17H20ClNO B1385273 N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline CAS No. 1040688-33-2

N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline

Cat. No.: B1385273
CAS No.: 1040688-33-2
M. Wt: 289.8 g/mol
InChI Key: VCSLJAMZCGNSIZ-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline is a synthetic chemical building block of interest in advanced materials science and medicinal chemistry research. This multifunctional compound incorporates a 2,4,6-trimethylaniline moiety, a scaffold known for its use in polymer chemistry, particularly in the development of polybenzoxazine-clay nanocomposites due to its steric and electronic properties . The molecule is further functionalized with a 2-chlorophenoxyethyl chain, a structural feature found in compounds with documented biological activity, suggesting potential as a core structure for developing novel pharmacologically active agents in investigative studies . Researchers value this aniline derivative for its potential as a key intermediate in organic synthesis, where it can be used to create more complex molecules for various applications. As a standard practice for research chemicals, thorough characterization using techniques such as NMR, MS, and HPLC is recommended to confirm identity and purity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-2,4,6-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-12-10-13(2)17(14(3)11-12)19-8-9-20-16-7-5-4-6-15(16)18/h4-7,10-11,19H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSLJAMZCGNSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCCOC2=CC=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Chlorophenoxy)ethyl Halides

  • Preparation of 2-(2-Chlorophenoxy)ethyl Chloride or Bromide:
    Starting from 2-chlorophenol, ethylene chlorination or bromination reactions are performed. Typically, 2-chlorophenol undergoes nucleophilic substitution with ethylene chlorides or bromides under basic conditions to yield the corresponding ether.

Nucleophilic Substitution on 2,4,6-Trimethylaniline

  • Ether Formation:
    The amino group of 2,4,6-trimethylaniline can be protected or directly reacted with the prepared 2-(2-chlorophenoxy)ethyl halide in the presence of a base (e.g., potassium carbonate) to form the ether linkage via nucleophilic substitution.

  • Reaction Conditions:

    • Solvent: Acetone or DMF (dimethylformamide)
    • Temperature: 50-80°C
    • Time: 12-24 hours

Final Amine Functionalization

Note:
This synthetic route is adaptable based on the specific reactivity of intermediates and the desired purity of the final compound. The process's efficiency hinges on controlling reaction conditions to prevent side reactions, especially oxidation or over-alkylation.

Alternative Approaches and Research Findings

Recent research emphasizes catalytic methods for selective functionalization, such as:

  • Cross-coupling reactions:
    Nickel or palladium catalysis can facilitate C–O or C–N bond formation between aromatic amines and phenoxy derivatives, often under visible light or with bifunctional additives like tert-butylamine to enhance yields.

  • Use of Transition Metal Catalysts:
    Nickel catalysis, under mild conditions, can enable efficient coupling of aromatic amines with phenolic derivatives, reducing the need for harsh reagents and improving selectivity.

Summary of Preparation Methods

Methodology Advantages Limitations
Nitration followed by catalytic hydrogenation High yield, high purity, well-established Requires strict temperature control, handling hazardous acids
Nucleophilic substitution with halide derivatives Modular, adaptable, suitable for large-scale synthesis Possible side reactions, need for protective groups
Transition metal-catalyzed cross-coupling Mild conditions, high selectivity, environmentally friendly Requires expensive catalysts, optimization for specific substrates

Chemical Reactions Analysis

Types of Reactions: N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amines.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a versatile reagent in organic synthesis, facilitating the construction of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
  • Building Block for Novel Compounds : Researchers utilize it as a building block for synthesizing new materials with tailored properties for specific applications.

Biology

  • Biological Activity Studies : N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline is investigated for its potential biological activities. Studies focus on its interactions with biomolecules and the modulation of biological pathways.
  • Proteomics Research : The compound is used in proteomics to study protein interactions and functions due to its ability to bind to specific molecular targets .

Medicine

  • Drug Development Precursor : This compound is explored as a precursor in the synthesis of pharmaceutical agents. Its structural properties may contribute to the development of new therapeutic agents targeting various diseases.
  • Therapeutic Potential : Research is ongoing into its therapeutic potential based on its biological activity profile, particularly in modulating receptor activity related to neurotransmitter systems.

Industry

  • Intermediate in Chemical Synthesis : In industrial applications, this compound acts as an intermediate in producing various industrial chemicals and materials.
  • Material Development : Its unique chemical properties make it suitable for developing novel materials that require specific characteristics not found in other compounds.

A study investigated the interaction of this compound with specific receptors involved in neurotransmission. The results indicated that this compound could modulate receptor activity, suggesting potential therapeutic uses in neurology.

Case Study 2: Industrial Application

In an industrial setting, researchers utilized this compound as an intermediate for synthesizing dyes used in histochemistry. The compound's properties allowed for efficient production processes that enhanced yield and reduced waste.

Mechanism of Action

The mechanism by which N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline exerts its effects involves its interaction with specific molecular targets. The chlorophenoxy group can mimic natural ligands, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and substituent effects among related compounds:

Compound Name Molecular Formula Substituent Groups Key Structural Features
N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline C₁₇H₁₉ClN₂O 2-(2-Chlorophenoxy)ethyl Combines lipophilic phenoxyethyl and electron-withdrawing Cl
Trimecaine (N-(Diethylaminoacetyl)-2,4,6-trimethylaniline) C₁₅H₂₄N₂O Diethylaminoacetyl Acetamide group enhances hydrophilicity and bioavailability
N-(tert-Butyloxycarbonyl)-2,4,6-trimethylaniline C₁₄H₂₁NO₂ tert-Butyloxycarbonyl (Boc) Boc group protects amine, increasing steric bulk
N-[2-(3-Hydroxypropylimino)-ethyl]-2,4,6-trimethylaniline C₁₉H₃₀N₂O₃ Hydroxypropylimino, Boc Imine and hydroxyl groups enable hydrogen bonding
2-Chloro-N-(2,4,6-trimethylphenyl)aniline C₁₅H₁₆ClN 2-Chloroaniline Simpler structure with direct Cl substitution

Substituent Impact :

  • Boc groups (tert-butyloxycarbonyl) increase solubility in organic solvents and protect amines during synthesis .
  • Hydroxypropylimino groups introduce hydrogen-bonding sites, useful in catalysis or coordination chemistry .

Biological Activity

N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline is an organic compound with the molecular formula C17H20ClNO. It features a chlorophenoxy group linked to an ethyl chain and a trimethylaniline moiety, making it significant in various scientific and industrial applications. This compound is primarily studied for its potential biological activities and interactions with biomolecules.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The chlorophenoxy group can mimic natural ligands, facilitating binding to receptors or enzymes and modulating their activity. This interaction influences various biochemical pathways, which may lead to therapeutic effects or toxicity.

Potential Therapeutic Applications

Research indicates that this compound may have therapeutic potential due to its interactions with biological systems. It has been explored as a precursor for drug development, particularly in the synthesis of compounds that exhibit anti-cancer properties. Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Toxicological Studies

Toxicological assessments have revealed that this compound and its analogs can exhibit carcinogenic properties. For instance, 2,4,6-trimethylaniline has been linked to increased incidences of liver tumors in animal studies. These findings raise concerns about the long-term exposure to this compound and its metabolites.

Case Studies

  • Carcinogenicity in Animal Models :
    • An 18-month dietary study on male and female Charles River CD rats indicated an increase in hepatocellular carcinoma and cholangiocarcinoma associated with 2,4,6-trimethylaniline exposure .
    • Another study reported significant tumor incidences in mice fed high doses of 2,4,6-trimethylaniline hydrochloride over 15 months .
  • Metabolic Activation :
    • The formation of N-hydroxylated metabolites from this compound is considered crucial for its activation as a carcinogen. These metabolites can lead to DNA damage and subsequent tumorigenesis .

Data Table: Biological Activities and Toxicological Effects

Study Organism Exposure Duration Observed Effects Reference
Rat StudyCharles River CD Rats18 monthsIncreased liver tumors
Mouse StudyAlbino CD-1 Mice15 monthsHepatomas observed
In vitro StudyVarious Cell LinesVariesApoptosis induction

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., Cl → F, methyl → ethyl) and assess:
  • Lipophilicity : LogP via shake-flask/HPLC.
  • Electronic Effects : Hammett σ constants from substituent pKa shifts.
  • Biological Outputs : Correlate with assay data using multivariate regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline
Reactant of Route 2
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N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.